An In-depth Technical Guide to Methyl 3-methyl-4-nitrobenzoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 3-methyl-4-nitrobenzoate: Properties, Synthesis, and Applications
Introduction
Methyl 3-methyl-4-nitrobenzoate is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its molecular architecture, featuring an electron-withdrawing nitro group and an ester functional group on a toluene backbone, imparts a unique reactivity profile that is of significant interest to researchers in medicinal chemistry and material science. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block for constructing more complex molecular targets. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and notable applications, with a particular focus on its emerging role in drug development.
Compound Identification and Structure
Correctly identifying a chemical entity is the foundational step in any research endeavor. Methyl 3-methyl-4-nitrobenzoate is cataloged under several identifiers, ensuring its unambiguous recognition in databases and literature.
-
IUPAC Name: methyl 3-methyl-4-nitrobenzoate[1]
-
Canonical SMILES: CC1=C(C=CC(=C1)C(=O)OC)[O-][1]
-
Synonyms: 3-Methyl-4-nitrobenzoic Acid Methyl Ester, Methyl 4-Nitro-m-toluate[1]
The structural arrangement of its constituent atoms is depicted below.
Caption: 2D structure of methyl 3-methyl-4-nitrobenzoate.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, from reaction solvents to biological membranes. The presence of the polar nitro group and the ester moiety, combined with the nonpolar aromatic ring, results in moderate polarity.
| Property | Value | Source |
| Molecular Weight | 195.17 g/mol | [1][3] |
| Complexity | 235 | [1][4] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Solubility | Soluble in organic solvents like methanol. | [2][5] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and purity assessment. The key spectral features of methyl 3-methyl-4-nitrobenzoate are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The three aromatic protons will appear as multiplets in the downfield region (typically δ 7.5-8.5 ppm), with their chemical shifts and splitting patterns influenced by the directing effects of the three different substituents. The singlet for the methyl ester (–OCH₃) protons would be observed around δ 3.9 ppm. The singlet for the methyl group attached to the ring (Ar–CH₃) would appear further upfield, typically around δ 2.6 ppm.
-
¹³C NMR: Due to the lack of symmetry, all nine carbon atoms are chemically distinct and should produce nine unique signals. The carbonyl carbon of the ester is the most deshielded, appearing around δ 165 ppm. The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbons attached to the nitro and carboxyl groups being the most downfield in this region. The methyl ester carbon (–OCH₃) and the aromatic methyl carbon (–CH₃) will appear upfield, typically around δ 53 ppm and δ 21 ppm, respectively.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.[1]
-
C=O Stretch (Ester): A strong, sharp absorption peak is expected in the range of 1720-1740 cm⁻¹.
-
Ar-NO₂ Stretch: Two distinct peaks corresponding to the asymmetric and symmetric stretching of the nitro group will be present, typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[7]
-
C-O Stretch (Ester): A strong absorption will appear in the 1200-1300 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (195.17). Common fragmentation patterns would involve the loss of the methoxy group (•OCH₃, 31 Da) or the entire methoxycarbonyl group (•COOCH₃, 59 Da). The top peak observed in GC-MS analysis is often at m/z 178.[1]
Synthesis and Reactivity
Methyl 3-methyl-4-nitrobenzoate is typically synthesized from its corresponding carboxylic acid, 3-methyl-4-nitrobenzoic acid. This precursor itself is an important industrial chemical.
Synthetic Workflow: Fischer Esterification
A common and reliable method for synthesis is the Fischer esterification of 3-methyl-4-nitrobenzoic acid. The use of thionyl chloride (SOCl₂) as a catalyst or reagent to form an acyl chloride intermediate significantly enhances the reaction rate and yield.
Caption: Workflow for the synthesis of methyl 3-methyl-4-nitrobenzoate.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-4-nitrobenzoic acid (1 eq.) in anhydrous methanol (approx. 10 mL per gram of acid).[3]
-
Activation: Cool the solution to 0°C in an ice bath. Add thionyl chloride (1.5 eq.) dropwise to the stirring solution. Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate, which is readily attacked by the methanol nucleophile. This avoids the unfavorable equilibrium of standard Fischer esterification.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
Isolation: The resulting residue can be dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent and evaporating the solvent, the crude product is obtained. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Reactivity Profile
The molecule's reactivity is governed by its three key functional domains: the nitro group, the ester group, and the aromatic ring.
Caption: Key reaction pathways for methyl 3-methyl-4-nitrobenzoate.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (–NH₂) using various reagents, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (like SnCl₂ in HCl). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative is a key precursor for many APIs.
-
Reactions of the Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to revert to the parent carboxylic acid. It can also undergo transesterification in the presence of another alcohol under catalytic conditions.
-
Aromatic Ring Substitution: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro and carbonyl groups.[8] However, substitution is still possible under forcing conditions, with incoming electrophiles directed primarily to the positions ortho and para to the methyl group, but meta to the deactivating groups.
Applications in Research and Drug Development
While serving as a versatile chemical intermediate, methyl 3-methyl-4-nitrobenzoate and its parent acid have direct relevance in drug discovery and development.
Antifungal Activity
Recent studies have identified methyl 3-methyl-4-nitrobenzoate as a promising antifungal agent. In a screening against four Candida strains, the compound exhibited significant activity, particularly against C. guilliermondii, with a Minimum Inhibitory Concentration (MIC) value of 39 µM.[9] In silico modeling studies from the same research suggest that the compound interacts with the enzyme thymidylate kinase (TMPK), which has been proposed as a molecular target for antifungal agents.[9] This discovery opens a new avenue for developing novel antifungal drugs based on this scaffold.
Precursor for Active Pharmaceutical Ingredients (APIs)
The parent compound, 3-methyl-4-nitrobenzoic acid, is a critical intermediate in the synthesis of several important drugs.
-
Telmisartan: It is a key building block in the multi-step synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[10][11]
-
Anti-cancer Agents: The related compound, 4-methyl-3-nitrobenzoic acid, has been investigated for its ability to inhibit the migration of non-small cell lung cancer cells, suggesting that this structural class has potential in developing novel anti-metastasis drugs.[12]
-
Other Pharmaceuticals: The core structure is also utilized in the development of anti-inflammatory and antimicrobial agents.[10] The availability of methyl 3-methyl-4-nitrobenzoate provides a readily modifiable starting point for synthesizing libraries of related compounds for drug discovery screening.
Safety and Handling
As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS), methyl 3-methyl-4-nitrobenzoate is classified with the following hazards:
| GHS Classification | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [13] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [13] |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation | [13] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13][14] If there is a risk of dust generation, use a dust respirator.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Handling Practices: Avoid all personal contact, including inhalation and ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13][15]
-
Storage: Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents and incompatible materials.[13][16]
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a labeled container for disposal. Wash the spill area thoroughly with soap and water.[13]
Conclusion
Methyl 3-methyl-4-nitrobenzoate is more than a simple chemical intermediate; it is a strategically functionalized molecule with significant potential. Its well-defined physicochemical properties and spectroscopic signatures make it a straightforward compound to work with and characterize. The accessibility of its functional groups for chemical transformation, combined with its demonstrated antifungal activity and its role as a precursor to high-value pharmaceuticals, solidifies its importance for researchers and scientists in drug development. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is crucial for harnessing its full potential in the laboratory and beyond.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 260927, Methyl 3-methyl-4-nitrobenzoate. PubChem. Retrieved January 6, 2026, from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81816, Methyl 4-methyl-3-nitrobenzoate. PubChem. Retrieved January 6, 2026, from [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Methyl-4-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved January 6, 2026, from [Link].
-
Cole-Parmer (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved January 6, 2026, from [Link].
-
Patsnap (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved January 6, 2026, from [Link].
-
Anasazi Instruments (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved January 6, 2026, from [Link].
- Google Patents (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
-
ChemBK (2024). Methyl 3-nitrobenzoate. Retrieved January 6, 2026, from [Link].
-
Lima, et al. (2021). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Retrieved January 6, 2026, from [Link].
-
NIST (n.d.). Methyl 3-methoxy-4-nitrobenzoate. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link].
-
CAS Common Chemistry (n.d.). Methyl 3-nitrobenzoate. Retrieved January 6, 2026, from [Link].
-
Sciencing (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved January 6, 2026, from [Link].
-
NIST (n.d.). Methyl p-nitro benzoate. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link].
-
Royal Society of Chemistry (n.d.). Supporting information for an article. Retrieved January 6, 2026, from [Link].
-
ResearchGate (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved January 6, 2026, from [Link].
-
NIST (n.d.). Methyl 3-methoxy-4-nitrobenzoate Mass Spectrum. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link].
-
Royal Society of Chemistry (n.d.). Nitration of methyl benzoate. Retrieved January 6, 2026, from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 602104, Methyl 4-methoxy-3-nitrobenzoate. PubChem. Retrieved January 6, 2026, from [Link].
-
Chen, P., et al. (2011). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Molecular Medicine Reports, 4(5), 947-53. Retrieved January 6, 2026, from [Link].
-
FranklyChemistry (2016). Aromatic 3a. Nitration of methylbenzoate. YouTube. Retrieved January 6, 2026, from [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Applications of 3-Methyl-4-nitrobenzoic Acid in Industrial Processes. Retrieved January 6, 2026, from [Link].
Sources
- 1. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-methyl-4-nitrobenzoate | 24078-21-5 [chemicalbook.com]
- 3. Methyl 3-methyl-4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-methyl-3-nitrobenzoate, 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. aiinmr.com [aiinmr.com]
- 7. sciencing.com [sciencing.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Methyl 3-methyl-4-nitrobenzoate - Safety Data Sheet [chemicalbook.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. Page loading... [guidechem.com]
